

# Application Notes and Protocols for the Synthesis of Angiotensin (1-5) Peptide

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## Compound of Interest

Compound Name: Angiotensin (1-5)

Cat. No.: B612747

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## Introduction

**Angiotensin (1-5)** is a pentapeptide with the amino acid sequence Asp-Arg-Val-Tyr-Ile. It is a biologically active component of the renin-angiotensin system (RAS), a complex hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.<sup>[1][2]</sup>

**Angiotensin (1-5)** is formed from the metabolism of Angiotensin-(1-7) by angiotensin-converting enzyme (ACE).<sup>[3][4]</sup> Recent studies have highlighted its potential therapeutic effects, including vasorelaxation and blood pressure reduction, mediated through the angiotensin AT2 receptor.<sup>[1]</sup>

These application notes provide a comprehensive set of protocols for the chemical synthesis, purification, and characterization of **Angiotensin (1-5)** using Fmoc-based solid-phase peptide synthesis (SPPS).

## Solid-Phase Peptide Synthesis (SPPS) of Angiotensin (1-5)

Fmoc-based SPPS is the standard method for the chemical synthesis of peptides.<sup>[5][6]</sup> The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

## Materials and Reagents

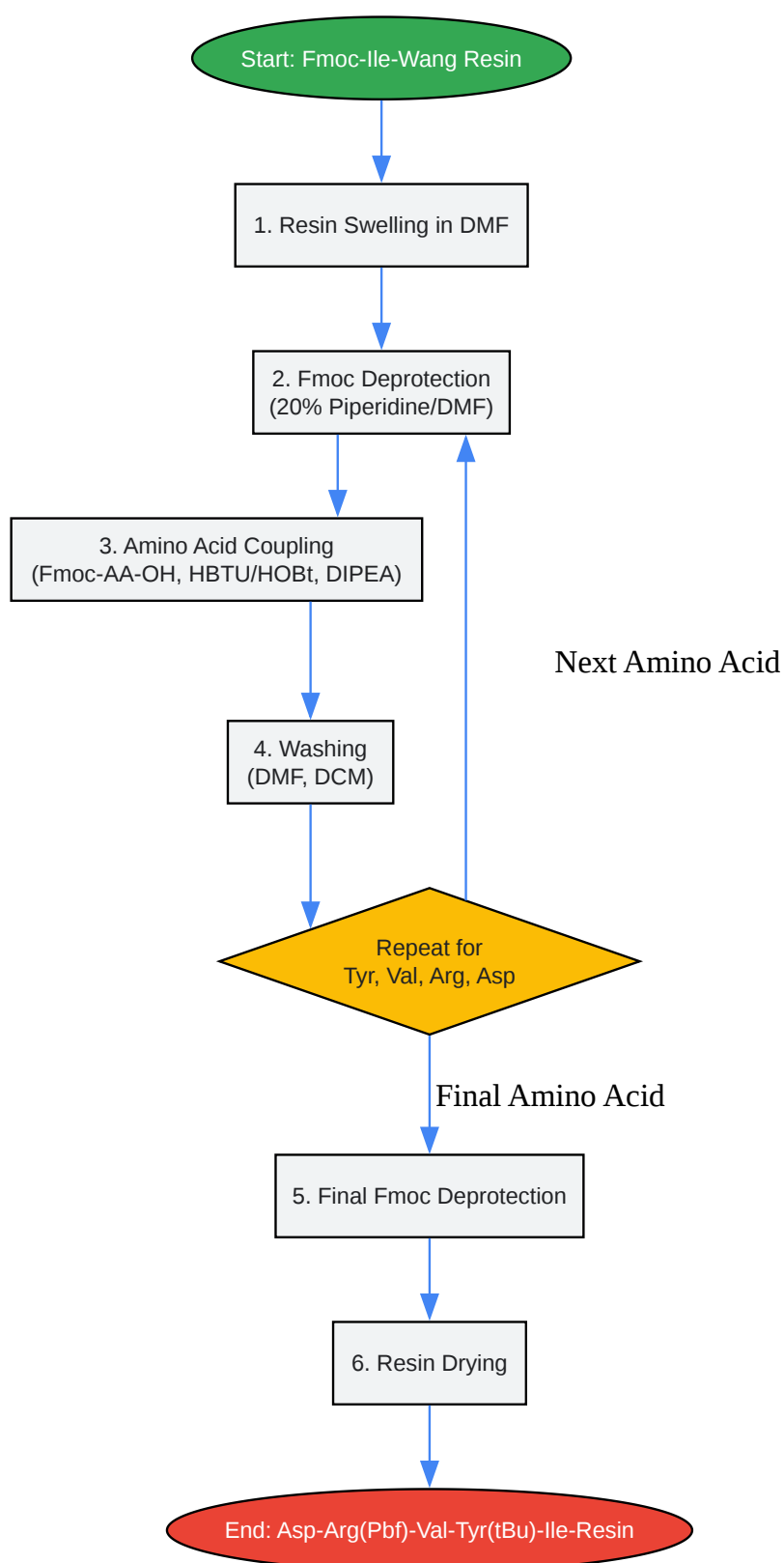
Reagent	Purpose	Supplier Example
Fmoc-L-Ile-Wang Resin	Solid support and first amino acid	Sigma-Aldrich, Novabiochem
Fmoc-L-Tyr(tBu)-OH	Protected amino acid	Sigma-Aldrich, Novabiochem
Fmoc-L-Val-OH	Protected amino acid	Sigma-Aldrich, Novabiochem
Fmoc-L-Arg(Pbf)-OH	Protected amino acid	Sigma-Aldrich, Novabiochem
Fmoc-L-Asp(OtBu)-OH	Protected amino acid	Sigma-Aldrich, Novabiochem
HBTU/HOBt or HATU	Coupling reagents	Sigma-Aldrich, Novabiochem
N,N-Diisopropylethylamine (DIPEA)	Base for coupling reaction	Sigma-Aldrich
20% Piperidine in DMF	Fmoc deprotection solution	Prepared in-house
N,N-Dimethylformamide (DMF)	Solvent	Sigma-Aldrich
Dichloromethane (DCM)	Solvent	Sigma-Aldrich
Methanol (MeOH)	Solvent	Sigma-Aldrich

## Experimental Protocol

This protocol outlines the manual synthesis of **Angiotensin (1-5)** on a 0.1 mmol scale.

- Resin Swelling: Swell 0.1 mmol of Fmoc-L-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
  - Drain the solution.

- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
- Amino Acid Coupling (for Tyr, Val, Arg, Asp):
  - In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
  - Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 5 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the reaction mixture for 2 hours at room temperature.
  - Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr -> Val -> Arg -> Asp).
- Final Deprotection: After the final coupling, perform the Fmoc deprotection (step 2) to remove the N-terminal Fmoc group.
- Resin Drying: Wash the final peptidyl-resin with DCM (3x) and MeOH (3x) and dry under vacuum.



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**Figure 1:** Workflow for the solid-phase peptide synthesis of **Angiotensin (1-5)**.

## Peptide Cleavage and Deprotection

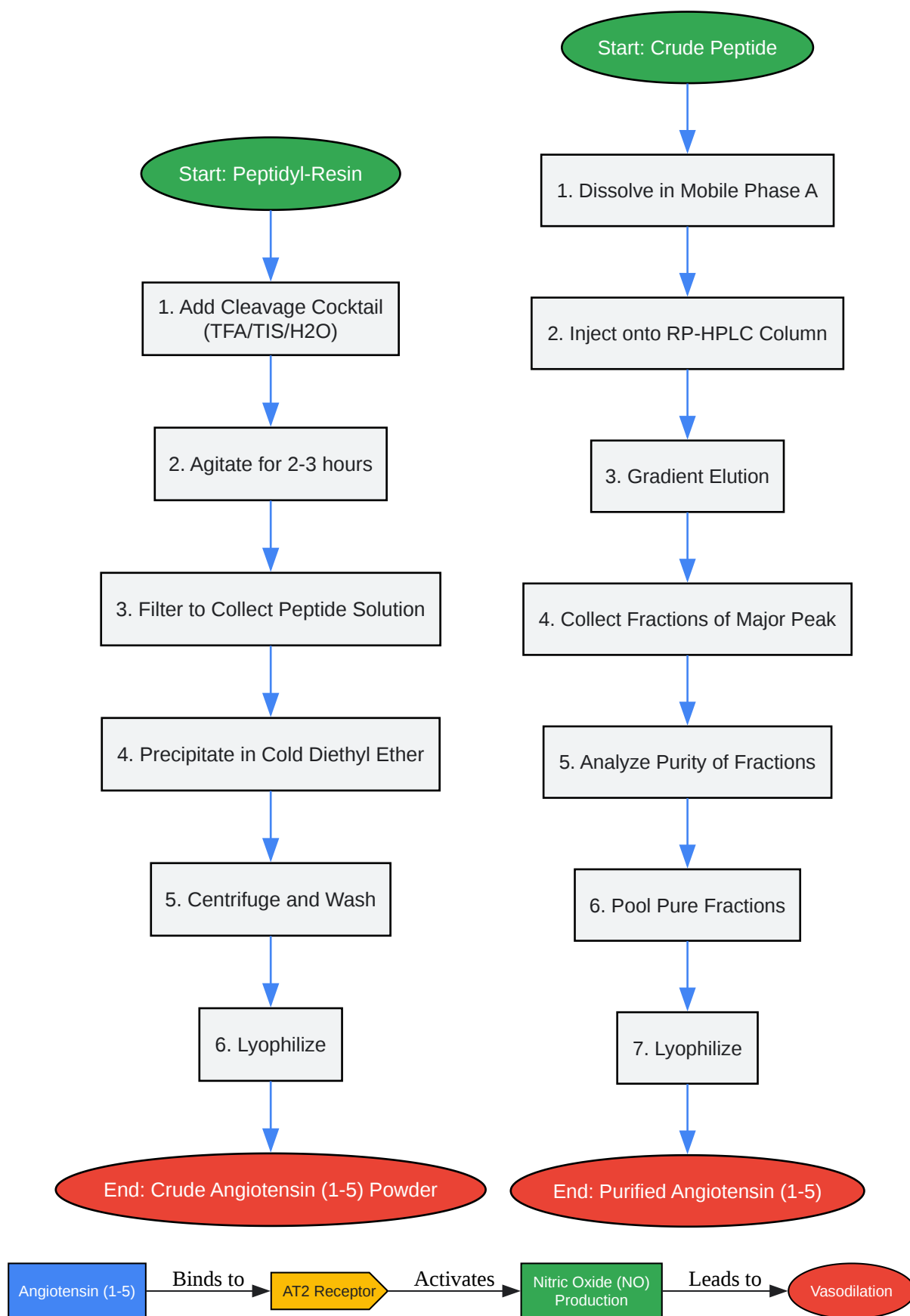
This step involves cleaving the synthesized peptide from the resin support and simultaneously removing the acid-labile side-chain protecting groups.<sup>[7][8]</sup>

### Cleavage Cocktail

Reagent	Volume %	Purpose
Trifluoroacetic Acid (TFA)	95%	Cleavage and deprotection
Triisopropylsilane (TIS)	2.5%	Cation scavenger
Deionized Water	2.5%	Cation scavenger

### Experimental Protocol

- Place the dried peptidyl-resin in a reaction vessel.
- Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) to the resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether (2x).
- Lyophilize the crude peptide to obtain a white powder.



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